(2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Description

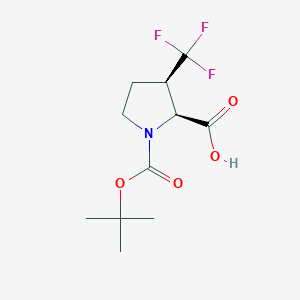

(2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral, Boc-protected pyrrolidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the pyrrolidine ring. This compound is significant in medicinal chemistry due to the trifluoromethyl group's ability to enhance metabolic stability, lipophilicity, and binding interactions with biological targets . It serves as a key intermediate in the synthesis of pharmaceuticals targeting conditions such as cystic fibrosis and cancer .

Properties

IUPAC Name |

(2S,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-4-6(11(12,13)14)7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBZFVBNWIBSHC-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other substituents.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, while the trifluoromethyl group can enhance the compound’s stability and bioactivity. The pyrrolidine ring may interact with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Modifications

The compound is compared below with analogs differing in substituents, ring size, and stereochemistry. Key data are summarized in Table 1.

Key Research Findings

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity and resistance to oxidative metabolism compared to phenyl or methoxy analogs .

- Phenyl Substituents : Compounds like (2R,3S)-1-(tert-Boc)-3-phenylpyrrolidine-2-carboxylic acid exhibit increased hydrophobicity, improving membrane permeability but reducing hydrogen-bonding capacity .

- Fluorine vs. Trifluoromethyl: Difluoro analogs (e.g., C₁₀H₁₅F₂NO₄) show moderate polarity, while -CF₃ provides greater steric bulk and lipophilicity, critical for protein-ligand interactions .

Physicochemical Properties

Biological Activity

(2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, with the chemical formula and CAS number 1980044-86-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural representation of this compound is as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its role as a versatile building block in the synthesis of biologically active molecules. Its unique trifluoromethyl group contributes to its pharmacological properties.

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of g-secretase, which is crucial in the development of Alzheimer's disease therapies .

- Antagonistic Effects : Research indicates that derivatives of this compound can act as antagonists for certain receptors, including those involved in pain signaling and neuroinflammation .

Case Studies

Several studies have documented the biological effects of this compound:

- Study 1 : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives containing the pyrrolidine structure exhibited significant inhibition against g-secretase activity, suggesting potential applications in Alzheimer's treatment .

- Study 2 : Another investigation focused on the compound's ability to modulate neurotransmitter receptors. It was found to have a selective antagonistic effect on vanilloid receptors, which are implicated in pain pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.